molecular formula C18H30O2 B1179850 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- CAS No. 10154-05-9

4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)-

Cat. No.: B1179850
CAS No.: 10154-05-9
M. Wt: 278.4 g/mol
InChI Key: RWFOWORQUNKNLT-IUBLYSDUSA-N
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Description

4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- is an organic compound with the molecular formula C18H30O2 It is a methyl ester derivative of a polyunsaturated fatty acid, characterized by the presence of three double bonds and three methyl groups along its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-+Methanol4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester+Water\text{4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-} + \text{Methanol} \rightarrow \text{4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester} + \text{Water} 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-+Methanol→4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Amides, ethers.

Scientific Research Applications

4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in biological membranes and signaling pathways.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-: The parent acid form of the compound.

    4,8,12-Tetradecatrienal, 5,9,13-trimethyl-: An aldehyde derivative with similar structural features.

Uniqueness

4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- is unique due to its specific ester functional group, which imparts different chemical reactivity and biological properties compared to its acid and aldehyde counterparts. The presence of the ester group makes it more lipophilic and alters its interaction with biological systems.

Properties

CAS No.

10154-05-9

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

methyl (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate

InChI

InChI=1S/C18H30O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(19)20-5/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11+,17-13+

InChI Key

RWFOWORQUNKNLT-IUBLYSDUSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCC(=O)OC)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)OC)C)C)C

Synonyms

4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)-

Origin of Product

United States

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